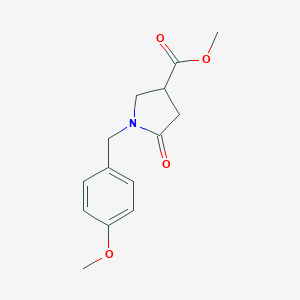

Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate

説明

BenchChem offers high-quality Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl 1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-18-12-5-3-10(4-6-12)8-15-9-11(7-13(15)16)14(17)19-2/h3-6,11H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNIPPRDEXJUZDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate

CAS Number: 149505-71-5

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The guide details its chemical identity, physicochemical properties, a plausible synthetic route with a step-by-step protocol, and its analytical characterization. Furthermore, it explores the pharmacological relevance of the pyrrolidinone core, highlighting the potential applications of this molecule in the design of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction

Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate (CAS No. 149505-71-5) is a substituted pyrrolidinone derivative. The pyrrolidinone ring system is a prevalent scaffold in a multitude of biologically active compounds and natural products.[1] Its structural rigidity and capacity for diverse substitutions make it a valuable pharmacophore in drug design. The presence of the 4-methoxybenzyl group at the N1 position and a methyl carboxylate at the C3 position provides handles for further chemical modification, allowing for the exploration of a wide chemical space. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for its synthesis, characterization, and potential applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate is presented in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.

| Property | Value | Source |

| CAS Number | 149505-71-5 | [2] |

| Molecular Formula | C₁₄H₁₇NO₄ | [2] |

| Molecular Weight | 263.29 g/mol | [2] |

| Appearance | Solid (predicted) | |

| Boiling Point | 433.8 ± 45.0 °C (Predicted) | [2] |

| Density | 1.217 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage | Room Temperature | [2] |

Synthesis and Mechanism

A proposed synthetic pathway is the reaction of a primary amine, in this case, 4-methoxybenzylamine, with an appropriate Michael acceptor, such as a substituted itaconate. The reaction proceeds via a conjugate addition of the amine to the electron-deficient alkene, followed by an intramolecular cyclization to form the lactam ring.

Caption: Proposed synthesis of the target compound via Michael addition.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on known syntheses of analogous compounds and should be optimized for specific laboratory conditions.

-

Reaction Setup: To a solution of dimethyl itaconate (1.0 eq) in a suitable solvent such as methanol or ethanol, add 4-methoxybenzylamine (1.0-1.2 eq).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux to drive the reaction to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate.

Analytical Characterization

Comprehensive analytical data is crucial for the unambiguous identification and purity assessment of the synthesized compound. While experimental spectra for the title compound are not available in the searched literature, the following sections describe the expected spectroscopic features based on its structure and data from closely related analogs.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methoxybenzyl group, typically in the range of δ 6.8-7.3 ppm. The benzylic protons would appear as a singlet or a pair of doublets around δ 4.5 ppm. The methoxy protons will be a sharp singlet around δ 3.8 ppm. The protons on the pyrrolidinone ring will exhibit complex splitting patterns in the aliphatic region (δ 2.5-3.5 ppm). The methyl ester protons will appear as a singlet around δ 3.7 ppm.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the lactam and the ester around δ 170-175 ppm. The aromatic carbons will resonate in the region of δ 114-159 ppm. The benzylic carbon and the carbons of the pyrrolidinone ring will appear in the aliphatic region (δ 30-60 ppm). The methoxy and methyl ester carbons will have signals around δ 55 and δ 52 ppm, respectively.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. For Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate, the expected molecular ion peak [M]+ would be at m/z 263. The fragmentation pattern would likely involve the loss of the methoxybenzyl group or the carbomethoxy group.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

A strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretching of the ester.

-

Another strong absorption band around 1680 cm⁻¹ for the C=O stretching of the lactam.

-

C-H stretching vibrations for the aromatic and aliphatic protons in the range of 2850-3100 cm⁻¹.

-

C-O stretching bands for the ester and ether functionalities.

Caption: Workflow for the analytical characterization of the title compound.

Applications in Drug Discovery and Medicinal Chemistry

The 5-oxopyrrolidine-3-carboxylate scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[6] Derivatives of this core have been investigated as potential therapeutic agents for various diseases.

-

Antimicrobial and Antifungal Agents: The pyrrolidinone ring is a key component in numerous antimicrobial and antifungal compounds.[3][5] The title compound could serve as a starting material for the synthesis of novel antibiotics.

-

Anti-inflammatory Agents: Several pyrrolidinone derivatives have demonstrated potent anti-inflammatory properties.[6] The ester and benzyl functionalities of the title compound can be modified to explore structure-activity relationships for anti-inflammatory activity.

-

Central Nervous System (CNS) Active Agents: The pyrrolidinone nucleus is present in several drugs targeting the central nervous system. The lipophilic nature of the 4-methoxybenzyl group may facilitate brain penetration, making this scaffold interesting for the development of CNS-active compounds.

The versatility of the pyrrolidinone core, combined with the specific substitutions in Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate, makes it a valuable building block for the generation of compound libraries for high-throughput screening in drug discovery campaigns.[1]

Conclusion

Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate, identified by CAS number 149505-71-5, is a compound of significant interest for synthetic and medicinal chemists. This technical guide has provided a detailed overview of its chemical identity, physicochemical properties, a plausible synthetic strategy, and methods for its analytical characterization. The pyrrolidinone core is a well-established pharmacophore, and this particular derivative offers multiple points for diversification, making it an attractive starting point for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

-

Gainsford, G. J., & Mason, J. M. (2010). Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(5), o957. [Link]

-

Gedgaudas, R., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Pharmaceuticals, 16(6), 874. [Link]

- Beji, H. (2016). Methyl 1-Alkyl-4-(diethoxyphosphoryl)-5-oxopyrrolidines-3-carboxylate. Arabian Journal of Chemistry and Environmental Research, 3, 20-34.

-

MySkinRecipes. (n.d.). Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate. Retrieved from [Link]

- Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. RASĀYAN Journal of Chemistry, 13(2), 1054-1062.

-

Özdemir, Z., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

- Krawczyk, H., et al. (2003). A Simple and Efficient Synthesis of α-Phosphono-γ-lactams. Synthesis, 2003(13), 2045-2049.

- Carroll, F. I., et al. (2012). Synthesis and biological evaluation of 1-(4-methoxybenzyl)-4-oxo-3-piperidinecarboxylic acid methyl ester and its derivatives as opioid receptor ligands. Journal of Medicinal Chemistry, 55(21), 9465-9473.

-

PubChem. (n.d.). Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. Retrieved from [Link]

- SynQuest Laboratories. (2018). Safety Data Sheet: 1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid.

-

MySkinRecipes. (n.d.). Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate. Retrieved from [Link]

Sources

- 1. Methyl 4-methoxycinnamate | C11H12O3 | CID 641297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate [myskinrecipes.com]

- 3. mocedes.org [mocedes.org]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and structure characterization of five synthetic opioids: 3,4-methylenedioxy-U-47700, o-methyl-acetylfentanyl, 2-thiophenefentanyl, benzoylfentanyl and benzoylbenzylfentanyl | springermedizin.de [springermedizin.de]

An In-Depth Technical Guide to Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate is a notable chemical compound characterized by a pyrrolidine ring and a methoxybenzyl group.[1] This unique structure makes it a valuable intermediate in the synthesis of pharmacologically active molecules. Its utility is particularly significant in the development of therapeutic agents targeting neurological and inflammatory conditions.[1] The presence of ester and ketone functionalities further enhances its versatility as a scaffold for chemical modifications in drug discovery and development.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 263.29 g/mol | [1] |

| Molecular Formula | C₁₄H₁₇NO₄ | [1] |

| Boiling Point (Predicted) | 433.8 ± 45.0 °C | [1] |

| Density (Predicted) | 1.217 ± 0.06 g/cm³ | [1] |

| Storage Condition | Room Temperature | [1] |

These properties provide essential information for handling, storage, and designing reactions involving this compound.

Synthesis and Mechanism

The synthesis of 5-oxopyrrolidine derivatives is a well-established area of organic chemistry. A common approach involves the reaction of a primary amine with itaconic acid to form the corresponding 5-oxopyrrolidine-3-carboxylic acid. Subsequent esterification yields the desired methyl ester.

A plausible synthetic pathway for Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate would involve the reaction of 4-methoxybenzylamine with itaconic acid, followed by esterification with methanol in the presence of an acid catalyst. This methodology is analogous to the synthesis of similar 5-oxopyrrolidine derivatives.[2]

Experimental Protocol: Synthesis of Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate

This protocol is a representative procedure based on established methods for the synthesis of analogous compounds.

Step 1: Synthesis of 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid [3]

-

To a solution of itaconic acid (1.0 eq) in a suitable solvent (e.g., water or a high-boiling point alcohol), add 4-methoxybenzylamine (1.0 eq).

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature, and if a precipitate forms, collect it by filtration.

-

Wash the solid with a cold solvent and dry under vacuum to yield 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid.

Causality: The Michael addition of the amine to the double bond of itaconic acid, followed by an intramolecular cyclization via amide bond formation, drives the reaction towards the formation of the pyrrolidinone ring. The use of reflux conditions provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Step 2: Esterification to Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate

-

Suspend 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).

-

Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate.

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol, leading to the formation of the methyl ester.

Synthetic Workflow Diagram

Caption: Drug discovery workflow utilizing the core scaffold.

Conclusion

Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate is a chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and versatile chemical nature make it an attractive starting material for the creation of novel molecules with potential therapeutic applications. The insights and protocols provided in this guide are intended to support researchers and scientists in leveraging the full potential of this valuable compound in their work.

References

-

MySkinRecipes. Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 169409277. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6440555. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 641297, Methyl 4-methoxycinnamate. [Link]

-

Al-Blewi, F. F., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. [Link]

-

Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. [Link]

-

PubChemLite. 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 136334233. [Link]

-

NIST. Cyclohexane, 1,1'-(1,5-pentanediyl)bis-. [Link]

-

Petrikaite, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3763. [Link]

-

Mickevičienė, R., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. International Journal of Molecular Sciences, 24(13), 10609. [Link]

Sources

- 1. Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate [myskinrecipes.com]

- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

Technical Guide: A Framework for Determining the Solubility of Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate

Preamble: The Imperative of Solubility in Modern Research

In the landscape of chemical synthesis and drug development, the journey of a molecule from a laboratory curiosity to a functional entity is fundamentally governed by its physicochemical properties. Among these, solubility stands as a primary gatekeeper. For a compound like Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate, a potential intermediate in complex syntheses, understanding its solubility is not a mere academic exercise.[1] It is a critical determinant for reaction kinetics, purification strategies, formulation development, and ultimately, its potential bioavailability.

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to meticulously characterize the solubility profile of this specific molecule. We will move beyond simple data reporting to establish a robust, self-validating experimental design, rooted in the principles of physical chemistry and analytical science. The focus is on the causality behind our choices, ensuring that the generated data is not only accurate but also contextually understood.

Molecular Structure Analysis and Solubility Prediction

Before embarking on empirical testing, a structural assessment of Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate provides a predictive foundation for its behavior. The molecule's architecture presents several key functional domains that collectively dictate its interaction with various solvents.

| Structural Feature | Chemical Moiety | Predicted Influence on Solubility |

| Polar Core | 5-Oxopyrrolidine (Lactam) | The amide within the lactam ring is a polar group capable of acting as a hydrogen bond acceptor. This feature suggests a favorable interaction with polar protic and aprotic solvents. |

| Ester Group | Methyl Carboxylate (-COOCH₃) | This group adds polarity and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents. However, it is less polar than a carboxylic acid. |

| Aromatic System | 4-Methoxybenzyl Group | The benzyl group introduces a significant non-polar, hydrophobic character, which will likely enhance solubility in organic solvents of low to moderate polarity. The methoxy (-OCH₃) ether linkage adds some polarity but the aromatic ring dominates. |

| Overall Character | N/A | The molecule is a neutral compound with a balance of polar functional groups and a non-polar aromatic substituent. This duality predicts limited solubility in aqueous media and greater solubility in a range of organic solvents. Unlike its carboxylic acid precursor, it lacks a readily ionizable group, so its aqueous solubility is expected to be largely pH-independent.[2] |

This predictive analysis leads to a central hypothesis: The compound will exhibit poor aqueous solubility but good solubility in common organic solvents like dichloromethane, ethyl acetate, and alcohols. Our experimental design must be structured to rigorously test this hypothesis across a pharmaceutically relevant solvent spectrum.

Experimental Design: The Shake-Flask Method for Thermodynamic Solubility

To ensure the highest degree of accuracy and generate thermodynamically meaningful data, the equilibrium shake-flask method is the protocol of choice. This method, compliant with standards like the OECD Guideline 105, is designed to measure the saturation solubility of a compound after a state of equilibrium has been achieved between the dissolved and undissolved solid forms. This approach is superior to kinetic solubility assays for foundational characterization as it is less susceptible to artifacts from precipitation kinetics.

Rationale for Solvent Selection

The choice of solvents is critical for building a comprehensive solubility profile. The following panel is selected to cover a wide range of polarities and hydrogen bonding capabilities, representing solvents commonly used in synthesis, purification, and early-stage formulation.

-

Aqueous Media:

-

Purified Water (pH ~7.0): Establishes baseline aqueous solubility.

-

pH 4.0 Buffer (e.g., Acetate): Assesses stability and solubility under acidic conditions.

-

pH 7.4 Buffer (e.g., Phosphate-Buffered Saline, PBS): Mimics physiological conditions.

-

pH 9.0 Buffer (e.g., Borate): Assesses stability and solubility under basic conditions.

-

-

Organic Solvents:

-

Ethanol: A polar protic solvent common in formulations.

-

Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent used for stock solutions.

-

Acetonitrile (ACN): A polar aprotic solvent common in chromatography.[3]

-

Ethyl Acetate: A moderately polar solvent used in extraction and purification.

-

Dichloromethane (DCM): A non-polar solvent used in synthesis.[4]

-

Toluene: A non-polar aromatic solvent.[5]

-

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Key checkpoints are included to ensure equilibrium is reached and the compound remains stable.

Step 1: Preparation of the Analytical Method

-

Causality: An accurate and validated analytical method is the cornerstone of any solubility measurement. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method due to its specificity, sensitivity, and wide availability.

-

Procedure:

-

Develop an isocratic or gradient HPLC method capable of separating the analyte from any potential impurities or degradants. A C18 column is a typical starting point.

-

The mobile phase should be chosen to ensure good peak shape and retention (e.g., a mixture of acetonitrile and water).

-

Construct a calibration curve by preparing a series of known concentrations of the compound in a suitable solvent (e.g., acetonitrile).

-

Validate the curve for linearity (R² > 0.995), accuracy, and precision. This ensures that measured concentrations are reliable.

-

Step 2: Sample Preparation and Equilibration

-

Causality: To measure thermodynamic solubility, a true equilibrium must be established. This is achieved by adding an excess of the solid compound to the solvent and allowing sufficient time for the dissolution process to max out. Temperature control is critical as solubility is temperature-dependent.

-

Procedure:

-

Add an excess amount of solid Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate to a series of glass vials (e.g., 5-10 mg in 1 mL of each selected solvent). The presence of undissolved solid at the end of the experiment is visual confirmation that an excess was used.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or rotator set to a constant temperature. Experiments should be run at a minimum of two temperatures: ambient (25 °C) and physiological (37 °C).

-

Allow the samples to equilibrate for at least 24 hours. To ensure equilibrium has been reached (a key validation step), a time-point study is recommended. Analyze samples at 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentration does not significantly change between the later time points.

-

Step 3: Sample Processing and Analysis

-

Causality: It is crucial to separate the undissolved solid from the saturated solution without disturbing the equilibrium. Failure to do so will lead to an overestimation of solubility.

-

Procedure:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the solid material settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for low analyte binding) into a clean HPLC vial. This step removes any remaining microscopic solid particles.

-

Dilute the filtrate with the mobile phase to a concentration that falls within the linear range of the previously established HPLC calibration curve.

-

Analyze the diluted sample by HPLC. Calculate the concentration in the saturated solution by correcting for the dilution factor.

-

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

Quantitative results should be meticulously organized to facilitate clear interpretation and comparison across different conditions.

Quantitative Solubility Data

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Purified Water | 25 | ||

| 37 | |||

| pH 4.0 Buffer | 25 | ||

| 37 | |||

| pH 7.4 Buffer | 25 | ||

| 37 | |||

| pH 9.0 Buffer | 25 | ||

| 37 | |||

| Ethanol | 25 | ||

| 37 | |||

| DMSO | 25 | ||

| 37 | |||

| Acetonitrile | 25 | ||

| 37 | |||

| Ethyl Acetate | 25 | ||

| 37 |

Interpreting the Results

-

Aqueous Solubility: The low values expected in water and buffered solutions will confirm the hydrophobic nature imparted by the methoxybenzyl group. As a neutral ester, significant pH-dependent differences are not anticipated. Any observed variations should be investigated for potential hydrolysis of the ester group, which can be checked by looking for new peaks in the HPLC chromatogram.

-

Organic Solvent Solubility: Higher solubility in solvents like ethanol, DCM, and ethyl acetate will confirm the predictions from the structural analysis. The relative solubility values will provide a practical guide for selecting solvent systems for synthesis workups, purification (e.g., chromatography), and formulation.

-

Temperature Effect: In most cases, solubility is expected to increase with temperature. The magnitude of this increase (the enthalpy of solution) provides further insight into the energetics of the dissolution process.

Logical Relationships in Solubility

The interplay between molecular structure and solvent properties dictates the final solubility outcome.

Caption: Factors Influencing Compound Solubility.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility of Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate. By grounding our experimental design in a predictive structural analysis and employing the gold-standard shake-flask method with a validated analytical endpoint, researchers can generate reliable, high-quality data. This information is not merely a set of numbers but a foundational dataset that will inform all subsequent stages of research and development, from optimizing reaction conditions to designing effective delivery systems. Adherence to these principles of causality and self-validation ensures the production of trustworthy and authoritative results.

References

-

Gáspár, A. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 2-(4-Methoxyphenyl)pyrrolidine. National Center for Biotechnology Information. Retrieved from: [Link]

-

Bollini, M., et al. (2023). Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens. Journal of Forensic Sciences. Available at: [Link]

-

Tiwari, S. & Waynant, K. V. (2024). The synthesis and structural properties of a chloridobis{N-[(4-methoxyphenyl)imino]pyrrolidine-1-carboxamide}zinc(II) (acetonitrile)trichloridozincate coordination complex. ResearchGate. Available at: [Link]

-

Akers, M. J. (2007). Solubilization of poorly soluble compounds using 2-pyrrolidone. PubMed. Available at: [Link]

-

Tiwari, S. & Waynant, K. V. (2024). The synthesis and structural properties of a chloridobis{N-[(4-methoxyphenyl)imino]pyrrolidine-1-carboxamide}zinc(II) (acetonitrile)trichloridozincate coordination complex. PubMed Central. Available at: [Link]

-

Solubility of Things. (n.d.). Proline. Retrieved from: [Link]

-

Klimova, E. I., et al. (2022). Identification and structure characterization of five synthetic opioids: 3,4-methylenedioxy-U-47700, o-methyl-acetylfentanyl, 2-thiophenefentanyl, benzoylfentanyl and benzoylbenzylfentanyl. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 3. Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The synthesis and structural properties of a chloridobis{N-[(4-methoxyphenyl)imino]pyrrolidine-1-carboxamide}zinc(II) (acetonitrile)trichloridozincate coordination complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: Stability and Storage of Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate (CAS No. 149505-71-5) is a versatile heterocyclic compound widely utilized as a key intermediate in organic synthesis.[1] Its structure, which incorporates a γ-lactam, a methyl ester, and an N-p-methoxybenzyl (PMB) protecting group, makes it a valuable building block for the synthesis of complex, pharmacologically active molecules.[1] The integrity and purity of such intermediates are paramount to the success of multi-step syntheses and the quality of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive analysis of the chemical stability of Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate. Moving beyond simple storage temperature recommendations, we will delve into the intrinsic structural liabilities of the molecule, predict potential degradation pathways, and provide field-proven protocols for storage, handling, and stability assessment. The objective is to equip researchers and drug development professionals with the necessary knowledge to ensure the long-term viability and purity of this critical synthetic intermediate.

Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before exploring its stability. The key physicochemical data are summarized below.

| Property | Value | Source |

| Chemical Name | Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate | - |

| CAS Number | 149505-71-5 | [1] |

| Molecular Formula | C₁₄H₁₇NO₄ | [1] |

| Molecular Weight | 263.29 g/mol | [1] |

| Appearance | Typically a solid at room temperature | [2] |

| Boiling Point | 433.8 ± 45.0 °C (Predicted) | [1] |

Intrinsic Chemical Stability and Degradation Pathways

The stability of this compound is dictated by the reactivity of its constituent functional groups: a γ-lactam, a methyl ester, and an N-p-methoxybenzyl group. Understanding these liabilities allows for the proactive mitigation of degradation.

Hydrolytic Degradation

The most significant potential degradation pathway for this molecule is hydrolysis, which can occur under both acidic and basic conditions. The presence of two susceptible carbonyl groups (lactam and ester) makes the compound particularly sensitive to pH extremes.

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, both the lactam and the ester can be hydrolyzed. The five-membered lactam ring is strained and can be cleaved to yield a γ-amino acid derivative. Simultaneously, the methyl ester can be hydrolyzed to its corresponding carboxylic acid.

-

Base-Catalyzed Hydrolysis (Saponification): Strong bases will readily hydrolyze the methyl ester to a carboxylate salt. The lactam is also susceptible to cleavage under basic conditions, which is often faster than acid-catalyzed hydrolysis.

These pathways underscore the critical need to protect the compound from strong acids and bases during storage and handling.[3]

Caption: Potential hydrolytic degradation pathways under acidic and basic conditions.

Oxidative Degradation

While the molecule lacks highly susceptible moieties for autoxidation, prolonged exposure to strong oxidizing agents should be avoided as a standard precaution.[2] Pyrrolidine-based structures can be sensitive to certain strong oxidants.[3] The primary site of concern would be the nitrogen atom or potentially the benzylic position under harsh conditions.

Photodegradation

Recommended Storage and Handling Protocols

Based on the chemical principles outlined above and general safety data for related compounds, the following storage and handling protocols are recommended to maximize the shelf-life and preserve the purity of Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature or Refrigerated (2-8 °C) | While some suppliers suggest room temperature storage, refrigeration is preferable for long-term stability to minimize the rate of any potential slow degradation.[1] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | For long-term storage (>6 months), blanketing the compound with an inert gas is highly recommended to displace atmospheric moisture and oxygen, thereby preventing hydrolysis and potential oxidation.[3] |

| Light | Protect from Light | Store in amber glass vials or in a dark location such as a cabinet or refrigerator to prevent photodegradation.[3] |

| Container | Tightly Sealed Glass Container | The container must be sealed tightly to prevent moisture ingress.[4] Glass is preferred over plastic for its inertness. |

Incompatible Materials

To prevent chemical degradation, this compound should be stored away from the following classes of chemicals:

Safe Handling

-

Handle in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[5][6]

-

Avoid creating dust.

-

Wash hands thoroughly after handling.[4]

Experimental Protocol: Forced Degradation Study

To definitively establish the stability profile of a compound, a forced degradation study is the industry-standard approach. This involves subjecting the compound to a range of stress conditions more severe than it would encounter during routine storage.[7][8] This protocol provides a self-validating system to identify likely degradation products and sensitive conditions.

Objective

To investigate the stability of Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate under hydrolytic, oxidative, and photolytic stress conditions as per ICH guidelines.

Step-by-Step Methodology

-

Preparation of Stock Solution:

-

Accurately weigh and dissolve the compound in a suitable solvent (e.g., Acetonitrile:Water 50:50) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M HCl. Incubate at 60°C for 24 hours.

-

Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH. Keep at room temperature for 8 hours.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

-

Photostability: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and stored under the same conditions.

-

Thermal Stress: Store the solid compound in a vial at 70°C in a calibrated oven for 48 hours. Dissolve a known quantity in the solvent for analysis.

-

-

Sample Quenching and Analysis:

-

Before analysis, cool the stressed samples to room temperature.

-

Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Dilute all samples, including a non-stressed control, to a suitable concentration for analysis (e.g., 100 µg/mL).

-

-

Analytical Method (HPLC):

-

Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Interpretation:

-

Compare the chromatograms of the stressed samples to the control.

-

Calculate the percentage degradation by comparing the peak area of the parent compound.

-

The appearance of new peaks indicates the formation of degradation products. These can be further characterized using LC-MS to elucidate their structures.[7]

-

Caption: Workflow for a comprehensive forced degradation stability study.

Summary of Recommendations

For optimal preservation of Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate, the following points should be strictly adhered to.

| Condition | Recommendation |

| Ideal Storage | 2-8 °C, under inert gas (Ar/N₂), protected from light in a tightly sealed glass vial. |

| Acceptable Short-Term | Room temperature, desiccated, protected from light. |

| Primary Degradation Risks | Hydrolysis from exposure to moisture, acids, or bases. |

| Materials to Avoid | Strong acids, strong bases, strong oxidizing agents, excessive heat, and direct UV light. |

| Purity Verification | For long-term storage, re-analyze purity by HPLC or NMR before use. |

References

-

ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available from: [Link]

-

MySkinRecipes. Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate. Available from: [Link]

-

SpringerLink. Forced degradation study of thiocolchicoside: characterization of its degradation products. Available from: [Link]

- Google Patents. Method for preparing methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate.

- Google Patents. Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.

-

PubMed. Identification of imatinib mesylate degradation products obtained under stress conditions. Available from: [Link]

-

National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

-

OPUS. Analytical Methods. Available from: [Link]

-

NJ.gov. HAZARD SUMMARY - Pyrrolidine. Available from: [Link]

-

ResearchGate. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Available from: [Link]

-

Defense Technical Information Center. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available from: [Link]

-

PubMed. The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Available from: [Link]

-

Aromalake Chemical Co., Ltd. Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. Available from: [Link]

Sources

- 1. Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate [myskinrecipes.com]

- 2. Buy Methyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate (EVT-2896214) | 160693-52-7 [evitachem.com]

- 3. fishersci.com [fishersci.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 6. nj.gov [nj.gov]

- 7. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chiral Synthesis of Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate

Abstract

This in-depth technical guide provides a comprehensive overview of the chiral synthesis of Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate, a key heterocyclic scaffold with significant potential in drug discovery and development. This document elucidates multiple strategic approaches to achieve enantiocontrol, including chiral pool synthesis, substrate-controlled diastereoselective methods, and catalytic asymmetric synthesis. Each strategy is discussed with a focus on the underlying mechanistic principles, providing field-proven insights into experimental design and optimization. Detailed, step-by-step protocols for key transformations are provided, alongside structured tables of quantitative data for comparative analysis. Furthermore, this guide visualizes critical reaction pathways and experimental workflows using Graphviz diagrams to enhance understanding for researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Pyrrolidinones

Substituted chiral pyrrolidinones are privileged structural motifs found in a vast array of biologically active natural products and synthetic compounds.[1] The inherent chirality of these scaffolds often plays a crucial role in their pharmacological activity, making their enantioselective synthesis a topic of paramount importance in medicinal chemistry and process development. Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate, the subject of this guide, is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The 4-methoxybenzyl (PMB) group serves as a common and readily cleavable protecting group for the nitrogen atom, while the methyl ester at the 3-position provides a handle for further functionalization.

This guide will explore three distinct and effective strategies for the chiral synthesis of this target molecule, each with its own set of advantages and considerations.

Strategic Approaches to Enantioselective Synthesis

The successful chiral synthesis of the target molecule hinges on the strategic introduction of the stereocenter at the C3 position of the pyrrolidinone ring. We will delve into three robust methodologies to achieve this:

-

Strategy 1: Chiral Pool Synthesis from L-Glutamic Acid

-

Strategy 2: Asymmetric Michael Addition followed by Cyclization

-

Strategy 3: Diastereoselective Reduction of a Prochiral Precursor

The following sections will provide a detailed examination of each of these strategies, including the causal logic behind the experimental choices and self-validating protocols.

Strategy 1: Chiral Pool Synthesis from L-Glutamic Acid

This strategy leverages the readily available and enantiomerically pure starting material, L-glutamic acid, to construct the chiral pyrrolidinone core. This approach is often favored for its reliability and the well-established chemistry of amino acids.

Rationale and Mechanistic Considerations

The core principle of this strategy is the conversion of the γ-carboxylic acid of L-glutamic acid into the lactam of the pyrrolidinone ring, while the α-carboxylic acid is transformed into the target methyl ester. The stereochemistry at the α-carbon of L-glutamic acid directly translates to the C3 stereocenter of the product. The subsequent N-alkylation with 4-methoxybenzyl chloride introduces the final substituent.

Experimental Workflow

The overall workflow for this strategy can be visualized as follows:

Caption: Workflow for Chiral Pool Synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-5-Oxopyrrolidine-3-carboxylic acid (L-Pyroglutamic acid)

-

To a round-bottom flask, add L-glutamic acid (1 equivalent).

-

Heat the flask in an oil bath at 140-150 °C under a nitrogen atmosphere.

-

Continue heating for 2-3 hours, during which water will be evolved.

-

The reaction can be monitored by the cessation of water evolution and the solidification of the melt upon cooling.

-

Allow the flask to cool to room temperature. The resulting solid is L-pyroglutamic acid, which can often be used in the next step without further purification. For higher purity, recrystallization from water or ethanol can be performed.

Step 2: Synthesis of Methyl (S)-5-oxopyrrolidine-3-carboxylate

-

Suspend L-pyroglutamic acid (1 equivalent) in methanol (10 volumes).

-

Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 equivalents) dropwise.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the methyl ester as a colorless oil or a white solid.

Step 3: Synthesis of Methyl (S)-1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate

-

Dissolve methyl (S)-5-oxopyrrolidine-3-carboxylate (1 equivalent) in anhydrous dimethylformamide (DMF) (5 volumes).

-

Add potassium carbonate (1.5 equivalents) to the solution.

-

Add 4-methoxybenzyl chloride (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at 50-60 °C for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.

Expected Outcomes

This method is expected to provide the target molecule with high enantiomeric purity, as the chirality is derived from the natural amino acid pool.

| Step | Transformation | Typical Yield | Enantiomeric Excess (ee) |

| 1 | Cyclization | >90% | >99% |

| 2 | Esterification | 85-95% | >99% |

| 3 | N-Alkylation | 70-85% | >99% |

Strategy 2: Asymmetric Michael Addition

This strategy involves the creation of the chiral center through an organocatalyzed asymmetric Michael addition, a powerful tool in modern organic synthesis.

Rationale and Mechanistic Considerations

The key step in this approach is the conjugate addition of a nucleophile to a Michael acceptor, catalyzed by a chiral organocatalyst. For the synthesis of our target molecule, a plausible route involves the Michael addition of a malonate derivative to a nitroalkene, followed by reduction of the nitro group and subsequent cyclization. The enantioselectivity is controlled by the chiral catalyst, which creates a chiral environment around the reactants. The mechanism of the asymmetric Michael addition of aldehydes to nitroalkenes often involves the formation of an enamine intermediate with the chiral amine catalyst. This enamine then attacks the nitroalkene from a sterically less hindered face, dictated by the catalyst's structure.[2]

Proposed Synthetic Pathway

Caption: Pathway for Asymmetric Michael Addition Strategy.

Detailed Experimental Protocol (Illustrative)

Step 1: Asymmetric Michael Addition of Dimethyl Malonate to Nitroethylene

-

To a solution of a chiral organocatalyst (e.g., a derivative of proline or a thiourea-based catalyst, 0.1 equivalents) in a suitable solvent (e.g., toluene or dichloromethane) at room temperature, add dimethyl malonate (1.2 equivalents).

-

Cool the mixture to the optimized temperature (e.g., 0 °C or -20 °C).

-

Slowly add a solution of nitroethylene (1 equivalent) in the same solvent.

-

Stir the reaction mixture for the required time (typically 12-48 hours), monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the chiral Michael adduct.

Step 2: Reduction of the Nitro Group and In Situ Lactamization

-

Dissolve the Michael adduct (1 equivalent) in methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10 mol%).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure. The resulting amino-diester can be cyclized by heating in a high-boiling solvent like toluene or xylene, often with a catalytic amount of base, to afford the chiral methyl 5-oxopyrrolidine-3-carboxylate.

Step 3: N-Alkylation

-

This step follows the same procedure as described in Strategy 1, Step 3.

Expected Outcomes

The success of this strategy is highly dependent on the choice of catalyst and reaction conditions.

| Step | Transformation | Typical Yield | Enantiomeric Excess (ee) |

| 1 | Michael Addition | 70-95% | 80-99% |

| 2 | Reduction & Cyclization | 60-80% (over 2 steps) | Maintained from step 1 |

| 3 | N-Alkylation | 70-85% | Maintained |

Strategy 3: Diastereoselective Reduction of a Prochiral Pyrroline Precursor

This strategy introduces chirality through the diastereoselective reduction of a prochiral double bond in a pyrroline intermediate. The stereochemical outcome is directed by a chiral auxiliary or a chiral reducing agent.

Rationale and Mechanistic Considerations

The key to this approach is the synthesis of a prochiral methyl 1-(4-methoxybenzyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. The double bond in this intermediate can then be reduced diastereoselectively. If a chiral auxiliary is attached to the molecule, it will direct the approach of the reducing agent from the less sterically hindered face. Alternatively, a chiral reducing agent can be used to achieve enantioselective reduction. Rhodium-catalyzed asymmetric hydrogenation of a similar enamide substrate is a powerful method for this transformation. The mechanism involves the coordination of the rhodium catalyst to the double bond, followed by the delivery of hydrogen from a specific face of the substrate, dictated by the chiral ligands on the rhodium center.[3][4][5]

Proposed Synthetic Pathway

Caption: Pathway for Diastereoselective Reduction Strategy.

Detailed Experimental Protocol (Illustrative)

Step 1: Synthesis of 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid

-

A mixture of itaconic acid (1 equivalent) and 4-methoxybenzylamine (1 equivalent) in water is refluxed for several hours.[6]

-

Upon cooling, the product often crystallizes and can be collected by filtration.

Step 2: Esterification to Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate (Racemic)

-

This step follows a similar procedure to that described in Strategy 1, Step 2.

Step 3: (Hypothetical) Dehydrogenation to Methyl 1-(4-methoxybenzyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

Alternative Step 3 & 4: Asymmetric Hydrogenation of a suitable enamide precursor

-

A suitable enamide precursor would be synthesized.

-

The enamide (1 equivalent) is dissolved in a degassed solvent (e.g., methanol or dichloromethane).

-

A chiral rhodium catalyst (e.g., [Rh(COD)(DuPhos)]BF4, 0.01-1 mol%) is added under an inert atmosphere.

-

The reaction mixture is subjected to a hydrogen atmosphere (typically 1-10 atm) and stirred at room temperature until the reaction is complete.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the chiral product.

Expected Outcomes

The success of this strategy is highly dependent on the efficiency and selectivity of the asymmetric reduction step.

| Step | Transformation | Typical Yield | Enantiomeric Excess (ee) |

| 1 & 2 | Synthesis of Racemic Precursor | 70-85% (over 2 steps) | N/A |

| 3 & 4 | Asymmetric Hydrogenation | >90% | >95% |

Conclusion

This technical guide has outlined three robust and scientifically sound strategies for the chiral synthesis of Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate. The choice of the optimal synthetic route will depend on various factors, including the availability of starting materials, the desired scale of the synthesis, and the specific requirements for enantiomeric purity. The chiral pool approach offers a reliable and straightforward method, while the asymmetric Michael addition and diastereoselective reduction strategies provide access to both enantiomers and showcase the power of modern catalytic methods. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. 2022;27(16):5100. [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. 2021;26(21):6687. [Link]

-

Mechanistic Studies of Rhodium-Catalyzed Asymmetric Homogeneous Hydrogenation. In Catalytic Aspects of Metal Phosphine Complexes; Advances in Chemistry; American Chemical Society: 1982; Vol. 196, pp 227-244. [Link]

-

Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society. 2003;125(33):10125-10136. [Link]

-

Asymmetric Michael Reaction in Synthesis of β-Substituted GABA Derivatives. Molecules. 2020;25(18):4278. [Link]

-

Mechanistic Investigations of the Asymmetric Hydrogenation of Enamides with Neutral Bis(phosphine) Cobalt Precatalysts. Organometallics. 2021;40(12):1819-1828. [Link]

-

Structures and Reaction Pathways in Rhodium(I)-Catalyzed Hydrogenation of Enamides: A Model DFT Study. Journal of the American Chemical Society. 1999;121(38):8741-8754. [Link]

Sources

- 1. Access to pyrrolines and fused diaziridines by selective radical addition to homoallylic diazirines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. par.nsf.gov [par.nsf.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate as a Versatile Precursor for Bioactive Molecules

A Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. This technical guide delves into the synthesis and strategic application of a key intermediate, Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate , as a versatile precursor for the development of potent bioactive molecules. We will explore its synthesis via a robust Michael addition pathway, its chemical properties that lend themselves to diverse modifications, and its pivotal role in the synthesis of high-value compounds, exemplified by the potent and selective phosphodiesterase-4 (PDE4) inhibitor, Rolipram. This guide provides detailed experimental protocols, mechanistic insights, and a comprehensive framework for leveraging this precursor in drug discovery and development programs.

Introduction: The Significance of the Pyrrolidinone Scaffold

The 2-pyrrolidinone (or γ-lactam) ring system is a recurring motif in a vast array of natural products and synthetic pharmaceuticals. Its prevalence stems from its favorable physicochemical properties, including metabolic stability and the ability to engage in key hydrogen bonding interactions with biological targets. Derivatives of the 5-oxopyrrolidine-3-carboxylate scaffold have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic functionalization of this core structure allows for the fine-tuning of pharmacological activity and the development of selective agents for various therapeutic targets.

Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate emerges as a particularly valuable intermediate in this context. The N-(4-methoxybenzyl) (PMB) group serves as a stable yet readily cleavable protecting group, facilitating synthetic manipulations at other positions of the pyrrolidinone ring. The methyl ester at the 3-position provides a handle for further chemical transformations, such as amidation or reduction, enabling the introduction of diverse pharmacophores. This guide will illuminate the practical synthesis of this precursor and its subsequent elaboration into a clinically relevant bioactive molecule.

Synthesis of the Precursor: A Robust and Scalable Approach

The synthesis of Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate is efficiently achieved through a two-step, one-pot sequence involving a Michael addition followed by an intramolecular cyclization. This method is advantageous due to its operational simplicity and the ready availability of the starting materials.

2.1. Reaction Scheme

The overall transformation involves the conjugate addition of 4-methoxybenzylamine to dimethyl itaconate, followed by the spontaneous cyclization of the resulting adduct to form the desired pyrrolidinone.

Caption: Synthesis of the precursor via Michael addition and subsequent cyclization.

2.2. Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the nitrogen atom of 4-methoxybenzylamine onto the electron-deficient β-carbon of dimethyl itaconate. This 1,4-conjugate addition is a classic Michael reaction, driven by the formation of a stable enolate intermediate.[3] The subsequent intramolecular cyclization is a rapid process where the newly introduced secondary amine attacks one of the ester carbonyls, leading to the formation of the five-membered lactam ring and the elimination of methanol. The choice of methanol as a solvent can further drive the reaction towards the desired product.

2.3. Detailed Experimental Protocol

Materials:

-

Dimethyl itaconate

-

4-Methoxybenzylamine

-

Methanol (anhydrous)

-

Glacial acetic acid (catalytic amount)

Procedure:

-

To a solution of dimethyl itaconate (1 equivalent) in anhydrous methanol, add 4-methoxybenzylamine (1.1 equivalents).

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford pure Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate.

Table 1: Typical Reaction Parameters and Yields

| Parameter | Value |

| Solvent | Methanol |

| Temperature | Reflux (approx. 65 °C) |

| Reaction Time | 12-24 hours |

| Catalyst | Glacial Acetic Acid |

| Typical Yield | 70-85% |

Application in the Synthesis of Bioactive Molecules: The Case of Rolipram

The strategic value of Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate is best illustrated through its application in the synthesis of Rolipram , a selective inhibitor of phosphodiesterase type 4 (PDE4).[2] PDE4 inhibitors have been extensively investigated for their therapeutic potential in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD), as well as certain neurological disorders.[4]

3.1. Overview of the Synthetic Strategy

The synthesis of Rolipram from our precursor involves a multi-step sequence that showcases the versatility of the starting material. The key transformations include:

-

Deprotection: Removal of the N-(4-methoxybenzyl) group to unveil the secondary amine.

-

Decarboxylation/Functionalization: Transformation of the methyl ester at the 3-position to introduce the desired 4-(3-cyclopentyloxy-4-methoxyphenyl) moiety.

Caption: Synthetic workflow from the precursor to Rolipram.

3.2. Step 1: N-Debenzylation - Unmasking the Core

The removal of the N-(4-methoxybenzyl) group is a critical step. The electron-donating methoxy group makes this protecting group susceptible to both oxidative cleavage and hydrogenolysis under milder conditions than a standard N-benzyl group.[2][5]

3.2.1. Rationale for Method Selection

-

Catalytic Hydrogenolysis: This is a clean and efficient method, typically employing a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate). It is often preferred due to the mild reaction conditions and the formation of toluene as a volatile byproduct.[6]

-

Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can selectively cleave the PMB group in the presence of other functionalities.[7] This method is particularly useful when other reducible groups are present in the molecule.

3.2.2. Detailed Protocol for Catalytic Hydrogenolysis

Materials:

-

Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate

-

Palladium on carbon (10 wt. %)

-

Methanol or Ethanol

-

Hydrogen gas supply or Ammonium formate

Procedure:

-

Dissolve the precursor in methanol or ethanol in a flask suitable for hydrogenation.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Purge the flask with nitrogen and then introduce hydrogen gas (balloon or Parr shaker).

-

Stir the reaction mixture vigorously at room temperature for 4-12 hours, monitoring by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected intermediate, Methyl 5-oxopyrrolidine-3-carboxylate.

3.3. Step 2: Introduction of the Aryl Moiety and Final Transformation

While a direct conversion from Methyl 5-oxopyrrolidine-3-carboxylate to Rolipram is a complex transformation that may involve multiple steps not explicitly detailed in a single source, a plausible synthetic route can be constructed based on established organic chemistry principles. A likely pathway involves the conversion of the ester to a more reactive species that can undergo coupling with a suitable aryl partner, followed by decarboxylation. A more direct and documented approach for the synthesis of Rolipram involves an asymmetric conjugate addition of a nitromethane derivative to an α,β-unsaturated ester, followed by reduction and cyclization.[4][8]

For the purpose of this guide, we will focus on the established role of the pyrrolidinone scaffold and the deprotection of the N-PMB group as a key enabling step. The subsequent functionalization to introduce the specific aryl group of Rolipram would involve advanced synthetic methodologies that are beyond the scope of a general guide but represent a logical extension of the chemistry described.

The Bioactivity of Rolipram: A Potent PDE4 Inhibitor

Rolipram exerts its biological effects by selectively inhibiting phosphodiesterase type 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Rolipram increases intracellular cAMP levels, which in turn modulates the activity of various downstream signaling pathways.

Sources

- 1. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organicreactions.org [organicreactions.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lookchem.com [lookchem.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the NMR Spectral Analysis of Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate

Foreword: The Imperative of Structural Elucidation

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful and definitive technique for elucidating the structure of organic compounds in solution. This guide provides a comprehensive analysis of the NMR spectral data for Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate, a substituted pyrrolidinone. Pyrrolidinone scaffolds are prevalent in medicinal chemistry, making a thorough understanding of their spectral characteristics essential for researchers in the field.[1] This document moves beyond a mere listing of peaks, delving into the causal relationships between the molecular structure and the resulting NMR spectra, providing field-proven insights for accurate interpretation and characterization.

Molecular Architecture and Its Spectroscopic Implications

To interpret the NMR spectrum, we must first dissect the molecule's constituent parts. The structure comprises a five-membered lactam (a cyclic amide) core, substituted at the nitrogen (N1) with a 4-methoxybenzyl group and at C3 with a methyl carboxylate group. The presence of a stereocenter at the C3 position has profound implications for the spectrum, particularly rendering adjacent methylene protons diastereotopic.

Caption: Numbered structure of the target analyte.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The predicted chemical shifts, multiplicities, and integrations are grounded in fundamental principles of shielding, deshielding, and spin-spin coupling, supported by data from analogous structures.[2][3][4]

Aromatic Region (δ 6.80 - 7.30 ppm)

The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often simplifies to two distinct doublets.

-

H-Ar (ortho to CH₂): Approximately δ 7.15-7.25 ppm. These two protons are chemically equivalent and appear as a doublet due to coupling with the adjacent meta-protons.

-

H-Ar (ortho to OCH₃): Approximately δ 6.80-6.90 ppm. These two protons are also equivalent and appear as a doublet. The electron-donating nature of the methoxy group increases electron density at the ortho positions, causing a significant upfield shift (shielding) compared to the other aromatic protons.

Methylene and Methine Region (δ 2.50 - 4.60 ppm)

This region contains the most structurally informative signals, including the diastereotopic benzylic protons.

-

N-CH₂-Ar (Benzylic Protons): Expected around δ 4.40-4.60 ppm. Due to the chiral center at C3, these two protons are diastereotopic, meaning they are chemically non-equivalent.[5] Consequently, they will couple with each other, producing a pair of doublets (an AB quartet), a definitive signature of this structural feature.

-

Pyrrolidine Ring Protons (C2-H₂, C3-H, C4-H₂): These protons form a complex spin system.

-

C3-H: Approximately δ 3.40-3.60 ppm. This proton is adjacent to the electron-withdrawing ester group and will appear as a multiplet due to coupling with the protons on C2 and C4.

-

C2-H₂ and C4-H₂: Expected between δ 2.50-3.00 ppm. These methylene protons will exhibit complex multiplet patterns due to both geminal and vicinal coupling with each other and with the C3 proton.

-

Methyl Proton Region (δ 3.70 - 3.80 ppm)

Two distinct singlets are anticipated in this region, each integrating to three protons.

-

Ar-OCH₃: Approximately δ 3.78 ppm. The protons of the methoxy group on the aromatic ring.

-

Ester -OCH₃: Approximately δ 3.72 ppm. The protons of the methyl ester group.

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-Ar (ortho to CH₂) | 7.15 - 7.25 | Doublet (d) | 2H |

| H-Ar (ortho to OCH₃) | 6.80 - 6.90 | Doublet (d) | 2H |

| N-CH₂ -Ar | 4.40 - 4.60 | AB quartet | 2H |

| Ar-OCH₃ | ~3.78 | Singlet (s) | 3H |

| Ester -OCH₃ | ~3.72 | Singlet (s) | 3H |

| C3-H | 3.40 - 3.60 | Multiplet (m) | 1H |

| C2-H₂ / C4-H₂ | 2.50 - 3.00 | Multiplets (m) | 4H |

| Predicted in CDCl₃ solvent. |

Carbon-¹³ (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H data by providing information on the carbon skeleton. The chemical shifts are highly sensitive to the local electronic environment.[6]

Carbonyl Region (δ 165 - 175 ppm)

Two distinct signals are expected for the two carbonyl carbons.

-

Lactam C=O (C5): Approximately δ 173-175 ppm. Amide carbonyls are typically found in this region.[7]

-

Ester C=O: Approximately δ 170-172 ppm. Ester carbonyls are generally slightly more shielded than amide carbonyls.[6][8]

Aromatic Region (δ 114 - 160 ppm)

The para-substituted ring will show four distinct aromatic carbon signals.

-

C-O (Ar-OCH₃): Approximately δ 158-160 ppm. The carbon attached to the electronegative oxygen is the most deshielded.

-

C-ipso (Ar-CH₂): Approximately δ 128-130 ppm. The quaternary carbon where the benzyl group attaches.

-

CH-Ar (ortho to CH₂): Approximately δ 129-131 ppm.

-

CH-Ar (ortho to OCH₃): Approximately δ 114-115 ppm. This carbon is significantly shielded by the electron-donating effect of the methoxy group.

Aliphatic Region (δ 30 - 60 ppm)

This region contains the signals for the remaining sp³ hybridized carbons.

-

Ar-O CH₃: Approximately δ 55.3 ppm. A typical value for a methoxy group on an aromatic ring.

-

Ester -O CH₃: Approximately δ 52.5 ppm.

-

N-C H₂-Ar: Approximately δ 45-48 ppm.

-

Pyrrolidine Ring Carbons (C2, C3, C4): These will appear between δ 30-55 ppm. The exact shifts are influenced by the substituents on the ring.

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Lactam C=O (C5) | 173 - 175 |

| Ester C=O | 170 - 172 |

| C-O (Ar-OCH₃) | 158 - 160 |

| C-ipso (Ar-CH₂) | 128 - 130 |

| CH-Ar (ortho to CH₂) | 129 - 131 |

| CH-Ar (ortho to OCH₃) | 114 - 115 |

| Ar-OC H₃ | ~55.3 |

| Ester -OC H₃ | ~52.5 |

| C3 | 50 - 55 |

| C2 | 48 - 52 |

| N-C H₂-Ar | 45 - 48 |

| C4 | 30 - 35 |

| Predicted in CDCl₃ solvent. |

Experimental Protocol: A Self-Validating System

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and a standardized acquisition workflow.

Protocol for NMR Sample Preparation

-

Analyte Preparation: Accurately weigh 5-10 mg of the purified solid compound. The precise mass is essential for any future concentration or quantitative NMR (qNMR) analysis.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS, 0.03-0.05% v/v), to set the chemical shift reference to 0.00 ppm.

-

Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent. Gently vortex or swirl the vial until the solid is completely dissolved. A homogenous solution is critical to avoid line broadening in the spectrum.[9]

-

Transfer to NMR Tube: Using a clean glass pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid any solid particulates. The final sample height should be approximately 4-5 cm.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Experimental Workflow

The following workflow ensures systematic and high-quality data acquisition.

Caption: Standard workflow for NMR analysis.

Conclusion